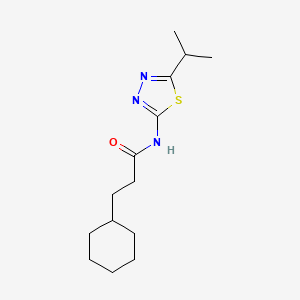
4-(dimethylamino)-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-3-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)-N-3-pyridinylbenzamide is not fully understood, but it is believed to act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects
This compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in protecting cells from oxidative damage and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylamino)-N-3-pyridinylbenzamide has several advantages in laboratory experiments, including its high solubility in water and stability under various conditions. However, the limitations of this compound include its high cost and limited availability, which can hinder its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(dimethylamino)-N-3-pyridinylbenzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the synergistic effects of this compound with other compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and oxidative stress. While more research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising avenue for future research in the field of pharmacology.
Synthesemethoden
The synthesis of 4-(dimethylamino)-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with dimethylamine and 4-fluorobenzoyl chloride. The resulting product is then subjected to purification and crystallization processes to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that this compound can inhibit the growth of breast cancer cells and reduce the size of tumors in mice.
Inflammation is a common factor in many diseases, and this compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce oxidative stress, which is a contributing factor in many chronic diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-5-11(6-8-13)14(18)16-12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPLKRODGWRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)



![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)

![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)